molecular formula C11H15NO B15314530 3-(2-Methylbenzyl)azetidin-3-ol

3-(2-Methylbenzyl)azetidin-3-ol

Cat. No.: B15314530
M. Wt: 177.24 g/mol
InChI Key: RMSJNIADIGOTGX-UHFFFAOYSA-N
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Description

3-(2-Methylbenzyl)azetidin-3-ol is a compound belonging to the azetidine family, which are four-membered nitrogen-containing heterocycles Azetidines are known for their significant ring strain, making them highly reactive and valuable in various chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylbenzyl)azetidin-3-ol typically involves the cyclization of open-chain precursors or the reduction of azetidinones. One common method is the intramolecular cyclization of N-(2-methylbenzyl)-2-aminoethanol under basic conditions, leading to the formation of the azetidine ring. Another approach involves the reduction of 3-(2-methylbenzyl)azetidin-2-one using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and safety. Continuous flow reactors and catalytic processes can be employed to enhance the efficiency and yield of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylbenzyl)azetidin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent

    Reduction: NaBH4, LiAlH4

    Substitution: Nucleophiles like halides, amines

    Ring-Opening: Acidic or basic conditions

Major Products Formed

    Oxidation: Ketones, aldehydes

    Reduction: Amines, alcohols

    Substitution: Substituted azetidines

    Ring-Opening: Linear amines, other derivatives

Scientific Research Applications

3-(2-Methylbenzyl)azetidin-3-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Methylbenzyl)azetidin-3-ol involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily driven by the ring strain of the azetidine ring, which makes it prone to nucleophilic attack and ring-opening reactions. The presence of the hydroxyl group and the 2-methylbenzyl group further modulates its reactivity and interaction with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo diverse chemical reactions and its potential as a bioactive molecule make it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

3-[(2-methylphenyl)methyl]azetidin-3-ol

InChI

InChI=1S/C11H15NO/c1-9-4-2-3-5-10(9)6-11(13)7-12-8-11/h2-5,12-13H,6-8H2,1H3

InChI Key

RMSJNIADIGOTGX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CC2(CNC2)O

Origin of Product

United States

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